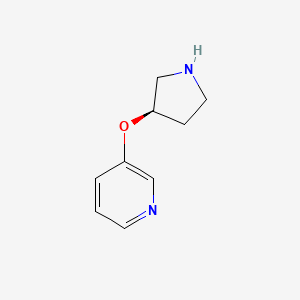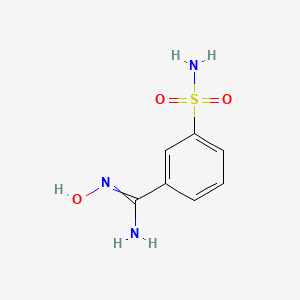
N-hydroxy-3-sulfamoylbenzene-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-3-sulfamoylbenzene-1-carboximidamide is a chemical compound known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a hydroxyl group, a sulfamoyl group, and a benzamidine moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3-sulfamoylbenzene-1-carboximidamide typically involves the reaction of 3-sulfamoyl-benzamidine with hydroxylating agents under controlled conditions. One common method includes the use of hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and ensures consistent quality.
化学反応の分析
Types of Reactions
N-hydroxy-3-sulfamoylbenzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfamoyl group can be reduced to form sulfide derivatives.
Substitution: The benzamidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamidine derivatives depending on the nucleophile used.
科学的研究の応用
N-hydroxy-3-sulfamoylbenzene-1-carboximidamide has found extensive applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as an inhibitor of certain enzymes, making it valuable in biochemical studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced thermal stability and conductivity.
作用機序
The mechanism of action of N-hydroxy-3-sulfamoylbenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and sulfamoyl group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The benzamidine moiety enhances the compound’s affinity for its targets, ensuring effective inhibition.
類似化合物との比較
Similar Compounds
- N-hydroxy-4-sulfamoyl-benzamidine
- N-hydroxy-2-sulfamoyl-benzamidine
- N-hydroxy-3-sulfamoyl-toluamidine
Uniqueness
N-hydroxy-3-sulfamoylbenzene-1-carboximidamide stands out due to its specific substitution pattern on the benzene ring, which imparts unique electronic and steric properties. This distinct structure enhances its reactivity and binding affinity compared to similar compounds, making it a valuable tool in various scientific and industrial applications.
特性
分子式 |
C7H9N3O3S |
|---|---|
分子量 |
215.23 g/mol |
IUPAC名 |
N'-hydroxy-3-sulfamoylbenzenecarboximidamide |
InChI |
InChI=1S/C7H9N3O3S/c8-7(10-11)5-2-1-3-6(4-5)14(9,12)13/h1-4,11H,(H2,8,10)(H2,9,12,13) |
InChIキー |
SAFFNQHRAGHQFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propanone, 1-[4-(2-phenoxyethyl)-1-piperazinyl]-1-phenyl-](/img/structure/B8607093.png)

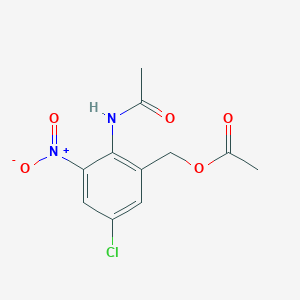
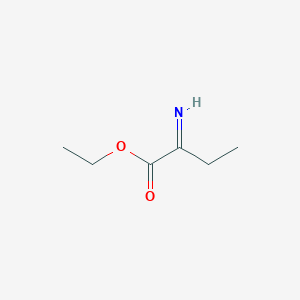
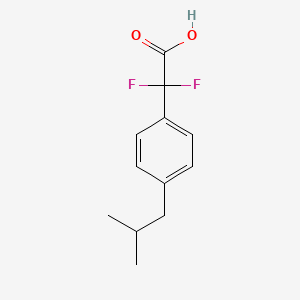
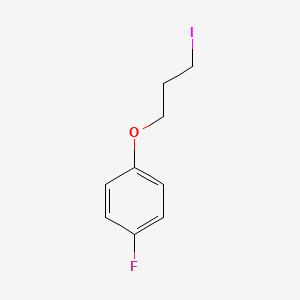
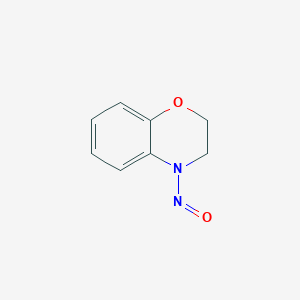
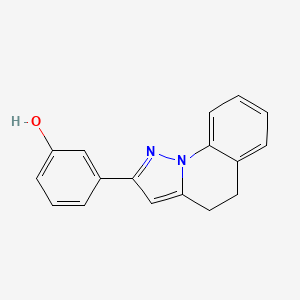


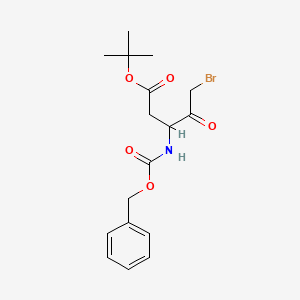
![2-[4-(Imidazol-1-yl)phenoxy]ethylamine](/img/structure/B8607151.png)
